molecular formula C19H20N4O5S B11316630 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11316630
M. Wt: 416.5 g/mol
InChI Key: OMZOBTZAZMYRLS-UHFFFAOYSA-N
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Description

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with methoxy and methylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through cyclization reactions. The starting materials often include substituted phenylhydrazines and β-diketones. The reaction conditions usually involve acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(4-Methoxyphenyl)-1H-indole-3-carboxamide
  • 5-(4-Methoxyphenyl)-1H-imidazole-3-carboxamide

Uniqueness

What sets 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide apart from similar compounds is the presence of both methoxy and methylsulfamoyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific biological targets.

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O5S/c1-20-29(25,26)18-9-12(7-8-17(18)28-3)15-11-16(23-22-15)19(24)21-13-5-4-6-14(10-13)27-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23)

InChI Key

OMZOBTZAZMYRLS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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